

Physicochemical properties of 6-(1H-Pyrrol-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-(1H-Pyrrol-1-yl)nicotinic acid**

Cat. No.: **B067873**

[Get Quote](#)

An In-depth Technical Guide: Physicochemical Properties of **6-(1H-Pyrrol-1-yl)nicotinic Acid**

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: Contextualizing a Versatile Scaffold

6-(1H-Pyrrol-1-yl)nicotinic acid is a sophisticated heteroaromatic compound built upon the nicotinic acid (Vitamin B3) framework. Its structure, which marries a pyridine carboxylic acid with an electron-rich pyrrole ring, presents a unique electronic and conformational profile, making it a molecule of significant interest in modern medicinal chemistry.^[1] In the landscape of drug discovery, it is not merely a compound but a versatile building block—a scaffold used by researchers to synthesize more complex molecular architectures.^[1]

This guide provides an in-depth analysis of the core physicochemical properties of **6-(1H-Pyrrol-1-yl)nicotinic acid**. Understanding these characteristics is paramount, as they fundamentally govern the molecule's behavior from the benchtop to biological systems. We will explore not only the known properties but also the robust analytical methodologies required to elucidate them, offering a framework for its practical application in research and development. The insights herein are designed to empower scientists to leverage this scaffold in the rational design of novel therapeutics, particularly in fields such as oncology and inflammation where kinase modulators and receptor agonists are of critical importance.^{[1][2]}

Molecular Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research.

6-(1H-Pyrrol-1-yl)nicotinic acid is defined by its unique arrangement of atoms and functional groups.

Caption: Chemical structure of **6-(1H-Pyrrol-1-yl)nicotinic acid**.

Table 1: Chemical Identity

Identifier	Value	Source(s)
IUPAC Name	6-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid	[1] [3]
CAS Number	175135-86-1	[3] [4] [5]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[3] [5] [6]
Molecular Weight	188.18 g/mol	[5] [6]
Canonical SMILES	O=C(O)C1=CC=C(N2C=CC=C2)N=C1	[3]
InChI Key	GXLGOBAHBJQAJB-UHFFFAOYSA-N	[3] [6]

Physicochemical Data Summary

The physicochemical properties of a drug candidate are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The data below, compiled from available sources and contextualized with data from the parent molecule (nicotinic acid), provides a baseline for in silico modeling and experimental design.

Table 2: Physicochemical Properties

Property	Value	Notes & Context
Physical Form	Solid powder (predicted)	Based on related nicotinic acid compounds. [7] [8]
Melting Point (°C)	Data not available	Parent compound, nicotinic acid, melts at 236-239 °C. [7] [9] Experimental determination via Differential Scanning Calorimetry (DSC) is required.
pKa	Data not available	Nicotinic acid has a pKa of ~4.85 for the carboxylic acid. [8] [10] [11] The pyrrole substituent will influence the acidity. Experimental determination via potentiometric titration is essential.
LogP (Octanol/Water)	Data not available	Nicotinic acid has a LogP of ~0.36. [8] [11] [12] The addition of the pyrrole ring increases lipophilicity. This must be determined experimentally (e.g., Shake-Flask or HPLC method).
Aqueous Solubility	Data not available	Nicotinic acid is slightly soluble in water (~1.6 g/100 mL). [8] [13] Solubility is pH-dependent and must be determined using a standardized protocol.

Analytical Workflows for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic workflows. These protocols are designed not just to generate data, but to ensure that the data is accurate, reproducible, and trustworthy.

Caption: General workflow for comprehensive physicochemical characterization.

Protocol: Purity and Identity Confirmation by RP-HPLC-UV

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. A C18 column is selected for its versatility in retaining moderately polar aromatic compounds. The mobile phase, an acetonitrile/water gradient with a formic acid modifier, is chosen to ensure sharp peak shapes by keeping the carboxylic acid moiety in its protonated state, thereby improving retention and chromatographic performance.

Methodology:

- System Preparation:
 - Instrument: HPLC system with UV-Vis detector and autosampler.
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
- Standard and Sample Preparation:
 - Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

- Dilute to a working concentration of 0.1 mg/mL using the same diluent.
- System Suitability Test (SST):
 - Perform five replicate injections of the working standard.
 - The system is deemed suitable if the relative standard deviation (RSD) for peak area is \leq 2.0% and the USP tailing factor is between 0.8 and 1.5. This step is critical for ensuring the trustworthiness of the results.
- Analysis:
 - Inject the sample solution.
 - Run a linear gradient (e.g., 10% to 90% B over 15 minutes).
 - Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a definitive technique for measuring thermodynamic solubility. It determines the saturation point of a compound in a specific solvent system at equilibrium. Using a phosphate-buffered saline (PBS) at pH 7.4 is crucial as it mimics physiological conditions, providing data relevant to bioavailability.

Methodology:

- Add an excess amount of the compound (e.g., 5 mg) to a vial containing a known volume of PBS (pH 7.4).
- Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
- Centrifuge the suspension to pellet the undissolved solid.
- Carefully withdraw an aliquot of the clear supernatant.

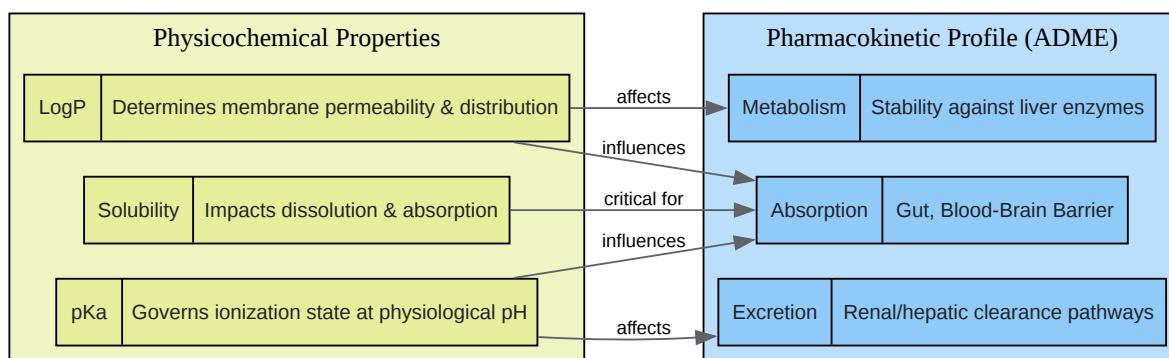
- Dilute the aliquot with the mobile phase and quantify the concentration using the previously established HPLC method against a calibration curve.

Spectroscopic Profile

While specific spectra for this exact molecule are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features essential for its identification.

- ^1H NMR: The proton NMR spectrum is expected to be complex. Key signals would include distinct doublets and triplets for the protons on the pyridine ring, characteristic signals for the α - and β -protons of the pyrrole ring, and a broad singlet far downfield for the carboxylic acid proton, which would be exchangeable with D_2O .
- FT-IR: The infrared spectrum would be dominated by a strong, broad absorption band around 3000 cm^{-1} due to the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700 cm^{-1} corresponding to the C=O (carbonyl) stretch is also expected. Aromatic C-H and C=C/C=N stretching vibrations would appear in the $3100\text{-}3000\text{ cm}^{-1}$ and $1600\text{-}1450\text{ cm}^{-1}$ regions, respectively.
- Mass Spectrometry (MS): In positive ion mode ESI-MS, the primary observable species would be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z corresponding to the molecular weight plus a proton (approx. 189.06).

Safety, Handling, and Storage


Adherence to safety protocols is non-negotiable in a research environment. Based on vendor safety data sheets, **6-(1H-Pyrrol-1-yl)nicotinic acid** requires careful handling.[4][5]

- GHS Hazard Statements:
 - H315: Causes skin irritation.[3][4][5]
 - H319: Causes serious eye irritation.[3][4][5]
 - H335: May cause respiratory irritation.[3][4][5]
- Precautionary Measures:

- P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4][5]
- P280: Wear protective gloves, protective clothing, and eye/face protection.[4][5]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Significance in Drug Discovery and Development

The utility of **6-(1H-Pyrrol-1-yl)nicotinic acid** extends beyond its basic structure. Its physicochemical properties are directly linked to its potential as a drug development scaffold.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. 175135-86-1 6-(1H-Pyrrol-1-yl)nicotinic acid AKSci 9069AA [aksci.com]
- 6. 6-(1H-Pyrrol-1-yl)nicotinic acid | CymitQuimica [cymitquimica.com]
- 7. Nicotinic acid = 98 59-67-6 [sigmaaldrich.com]
- 8. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 9. Nicotinic acid = 99.5 HPLC 59-67-6 [sigmaaldrich.com]
- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 11. 59-67-6 CAS MSDS (Nicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Chemical Properties [apps.ncl.ac.uk]
- 13. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical properties of 6-(1H-Pyrrol-1-yl)nicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067873#physicochemical-properties-of-6-1h-pyrrol-1-yl-nicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com